molecular formula C6H12N2O4 B8179912 N-(2-Aminoethyl)-DL-aspartic acid CAS No. 52562-30-8

N-(2-Aminoethyl)-DL-aspartic acid

Cat. No.: B8179912
CAS No.: 52562-30-8
M. Wt: 176.17 g/mol
InChI Key: PDDUTYPDHMQVSU-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-DL-aspartic acid is an organic compound that features both amino and carboxylic acid functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-DL-aspartic acid typically involves the reaction of succinic acid with ethylenediamine. The process can be carried out under mild conditions, often involving the use of a solvent such as water or ethanol. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps including heating and purification.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-DL-aspartic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, reduction can produce alcohols, and substitution can result in various substituted derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-DL-aspartic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a precursor for the synthesis of biologically active compounds.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-Aminoethyl)-DL-aspartic acid exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions, which are crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

    Succinic acid: A dicarboxylic acid that is structurally similar but lacks the amino groups.

    Ethylenediamine: A diamine that is structurally similar but lacks the carboxylic acid groups.

Uniqueness

N-(2-Aminoethyl)-DL-aspartic acid is unique in that it combines both amino and carboxylic acid functional groups, allowing it to participate in a wider range of chemical reactions and interactions compared to its similar compounds. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-aminoethylamino)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4/c7-1-2-8-4(6(11)12)3-5(9)10/h4,8H,1-3,7H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDUTYPDHMQVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(CC(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306943
Record name N-(2-Aminoethyl)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52562-30-8
Record name N-(2-Aminoethyl)aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52562-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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